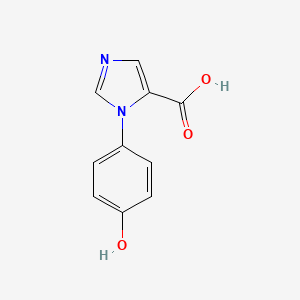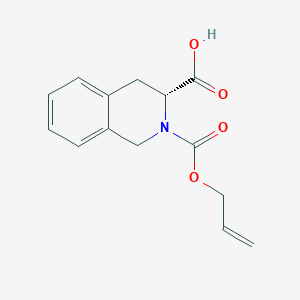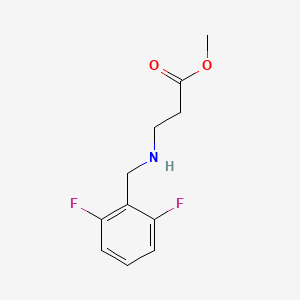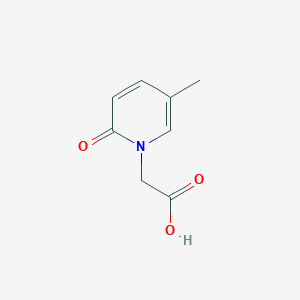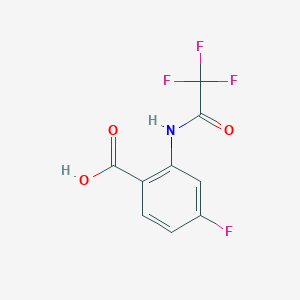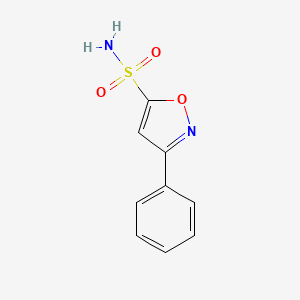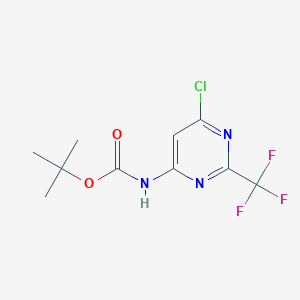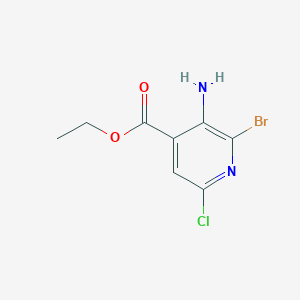
Ethyl 3-amino-2-bromo-6-chloroisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring, along with an ethyl ester group at the 4-position. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 3-amino-6-chloropyridine-4-carboxylate, followed by esterification with ethanol under acidic conditions to form the ethyl ester. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and sulfuric acid or hydrochloric acid as the catalyst for esterification.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, or nitric acid under controlled temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of ethyl 3-amino-2-amino-6-chloropyridine-4-carboxylate.
Oxidation: Formation of ethyl 3-nitro-2-bromo-6-chloropyridine-4-carboxylate.
科学研究应用
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity and functional group compatibility.
作用机制
The mechanism of action of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of amino, bromo, and chloro groups can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects.
相似化合物的比较
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 3-amino-2-chloro-6-bromopyridine-4-carboxylate: Similar structure but with reversed positions of bromine and chlorine.
Ethyl 3-amino-2-bromo-6-fluoropyridine-4-carboxylate: Fluorine substituent instead of chlorine, leading to different reactivity and properties.
Ethyl 3-amino-2-bromo-6-methylpyridine-4-carboxylate: Methyl group instead of chlorine, affecting steric and electronic properties.
The uniqueness of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C8H8BrClN2O2 |
|---|---|
分子量 |
279.52 g/mol |
IUPAC 名称 |
ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrClN2O2/c1-2-14-8(13)4-3-5(10)12-7(9)6(4)11/h3H,2,11H2,1H3 |
InChI 键 |
BCEJHBNXETYHCO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NC(=C1N)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
